N-[(1-benzylpiperidin-4-yl)methyl]-4-cyanobenzamide
Description
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-4-cyanobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c22-14-17-6-8-20(9-7-17)21(25)23-15-18-10-12-24(13-11-18)16-19-4-2-1-3-5-19/h1-9,18H,10-13,15-16H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCFPSAIDQJHHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(C=C2)C#N)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]-4-cyanobenzamide typically involves the reaction of 1-benzylpiperidin-4-ylmethanamine with 4-cyanobenzoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing industrial-scale purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzylpiperidin-4-yl)methyl]-4-cyanobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-[(1-benzylpiperidin-4-yl)methyl]-4-cyanobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]-4-cyanobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter metabolism, leading to altered neurotransmitter levels and potential therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Receptor Binding Profiles
2.1.1. N-(1-Benzylpiperidin-4-yl)arylacetamides
These compounds, such as N-(1-benzylpiperidin-4-yl)phenylacetamide , feature an acetamide linker instead of a benzamide. Key findings include:
- Sigma1 receptor selectivity : These analogs display high sigma1 affinity (Ki = 1–10 nM) with >60-fold selectivity over sigma2 receptors .
- Substituent effects : Replacing the phenyl ring with thiophene, naphthyl, or indole maintains sigma1 affinity, while pyridyl or imidazole reduces binding (>60-fold loss). Halogen substitution on the benzyl group enhances sigma2 affinity without compromising sigma1 binding .
- Comparative molecular field analysis (CoMFA) : Electrostatic properties of substituents on the arylacetamide ring strongly influence sigma1 binding .
Table 1: Sigma Receptor Binding of N-(1-Benzylpiperidin-4-yl)arylacetamides
| Compound | Sigma1 Ki (nM) | Sigma2 Ki (nM) | Selectivity (σ2/σ1) |
|---|---|---|---|
| Phenylacetamide (Ref) | 2.1 | 210 | 100 |
| Thiophene analog | 3.5 | 325 | 93 |
| 4-Fluorobenzyl analog | 1.8 | 140 | 77 |
Data sourced from Huang et al. (2001a) .
2.1.2. 4-Cyanobenzamide Derivatives
- Compound 35 (N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-cyanobenzamide): This IDO1 inhibitor shares the 4-cyanobenzamide motif but replaces the benzylpiperidine group with a benzimidazole-methylbenzyl substituent. Its activity highlights the importance of the cyanobenzoyl group in target engagement, though its scaffold differs significantly .
- N-[(1-Benzoylpiperidin-4-yl)methyl]benzamide : Structural data (X-ray crystallography) confirm the benzoylpiperidine substitution, which may alter pharmacokinetics compared to the benzyl group in the target compound .
Fentanyl-Related Benzamides
- Benzoylbenzylfentanyl (N-(1-benzylpiperidin-4-yl)-N-phenylbenzamide): Shares a benzamide core but includes an N-phenyl group instead of a methyl linker. Structural characterization was hindered by low sample purity, but mass spectrometry suggests opioid receptor interactions, diverging from sigma-targeted analogs .
Functional and Pharmacological Comparisons
- Sigma Receptor Modulation: The target compound’s benzylpiperidine moiety is critical for sigma1 binding, as seen in arylacetamides. The 4-cyano group may enhance receptor interaction through electron-withdrawing effects, though direct data are lacking .
- Antitumor Potential: Sigma receptors are overexpressed in tumors (e.g., colon, renal carcinomas), with sigma2 densities up to 7,324 fmol/mg protein . Compounds with high sigma2 affinity, such as halogen-substituted analogs, may show enhanced antitumor activity .
- However, this structural change might also alter sigma1/sigma2 selectivity ratios .
Table 2: Key Structural and Functional Differences
| Compound | Core Structure | Key Substituents | Primary Target | Selectivity Profile |
|---|---|---|---|---|
| Target Compound | Benzamide | 4-Cyanobenzoyl, benzylpiperidine | Likely sigma1 | Unknown |
| N-(1-Benzylpiperidin-4-yl)phenylacetamide | Acetamide | Phenyl, benzylpiperidine | Sigma1 | σ2/σ1 = 100 |
| Compound 35 (IDO1 inhibitor) | Benzamide | Benzimidazole-methylbenzyl | IDO1 | N/A |
| Benzoylbenzylfentanyl | Benzamide | N-Phenyl, benzylpiperidine | Opioid receptors | Uncharacterized |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
